molecular formula C16H14N4O3S B13958999 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline CAS No. 58139-48-3

4-Morpholino-2-(5-nitro-2-thienyl)quinazoline

Cat. No.: B13958999
CAS No.: 58139-48-3
M. Wt: 342.4 g/mol
InChI Key: LNXOGILCIQPLRX-UHFFFAOYSA-N
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Description

4-Morpholino-2-(5-nitro-2-thienyl)quinazoline is a complex organic compound with the molecular formula C16H14N4O3S It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and morpholine substitution, to yield the desired product. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction of Nitro Group: 4-Morpholino-2-(5-amino-2-thienyl)quinazoline.

    Substitution Reactions: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By blocking these enzymes, the compound can interfere with the growth and proliferation of cancer cells.

Comparison with Similar Compounds

4-Morpholino-2-(5-nitro-2-thienyl)quinazoline can be compared with other quinazoline derivatives, such as:

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer quinazoline derivative targeting EGFR.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Uniqueness: What sets this compound apart is its unique combination of a morpholine ring and a nitro-thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

58139-48-3

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]morpholine

InChI

InChI=1S/C16H14N4O3S/c21-20(22)14-6-5-13(24-14)15-17-12-4-2-1-3-11(12)16(18-15)19-7-9-23-10-8-19/h1-6H,7-10H2

InChI Key

LNXOGILCIQPLRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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